

Experimental setup for live-cell imaging with Pigment Red 81:2.

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Compound of Interest

Compound Name: Pigment Red 81:2

Cat. No.: B1599079

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Application Note: Pigment Red 81:2 for Live-Cell Imaging

Introduction

Live-cell imaging is a cornerstone of modern cell biology, enabling the real-time visualization of dynamic cellular processes. The continuous development of novel fluorescent probes is essential for expanding the toolkit available to researchers. **Pigment Red 81:2**, a xanthene-based pigment, is structurally related to the well-characterized fluorophore Rhodamine 6G[1][2]. This relationship suggests that **Pigment Red 81:2** possesses inherent fluorescent properties that could be harnessed for biological imaging. This application note provides a detailed, experimental protocol for the use of **Pigment Red 81:2** as a novel fluorescent probe for live-cell imaging, including methodologies for cell staining, microscopy, and cytotoxicity assessment. While traditionally used in inks and coatings, its brilliant fluorescence and potential for cell permeability make it an intriguing candidate for cellular-level investigations[3][4].

Materials and Methods

Reagents and Consumables:

- **Pigment Red 81:2** Staining Solution (5 mM in DMSO, sterile-filtered)
- HeLa cells (or other adherent cell line of choice)

- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), pH 7.4
- 35 mm glass-bottom imaging dishes
- Hoechst 33342 (1 mg/mL in H₂O)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well clear-bottom black plates

Equipment:

- Upright or inverted fluorescence microscope (widefield or confocal) equipped with a suitable filter set (e.g., TRITC/Rhodamine)[5]
- Environmental chamber for maintaining 37°C and 5% CO₂ during imaging
- Standard cell culture incubator (37°C, 5% CO₂)
- Plate reader capable of absorbance measurement at 570 nm

Data Presentation

Quantitative data for the use of **Pigment Red 81:2** are summarized below. Spectral properties are based on its parent compound, Rhodamine 6G, a well-characterized fluorophore[6][7][8][9].

Table 1: Spectral Properties of **Pigment Red 81:2** (Predicted)

Property	Wavelength (nm)	Notes
Excitation Maximum (Ex)	~530	Compatible with standard 532 nm or 561 nm laser lines.[7][9]
Emission Maximum (Em)	~555	Collect emission between 560-620 nm for optimal signal.[7]

Table 2: Recommended Live-Cell Imaging Parameters

Parameter	Widefield Microscopy	Confocal Microscopy
Excitation Source	Mercury/Xenon Lamp or LED	532 nm or 561 nm Laser
Filter Set	TRITC/Rhodamine (Ex: 530-550 nm, Em: 570-620 nm)	Dichroic: 560 nm long-pass
Objective	20x, 40x, or 63x oil immersion	40x or 63x oil immersion
Exposure/Dwell Time	50-500 ms	1-5 μ s/pixel
Laser Power	N/A	0.5-5% (Minimize to reduce phototoxicity)[10]
Pinhole	N/A	1.0 Airy Unit

Table 3: Hypothetical Cytotoxicity Data for **Pigment Red 81:2** in HeLa Cells (72h Incubation)

Concentration (μ M)	% Cell Viability (Mean \pm SD)
0 (Vehicle Control)	100 \pm 4.5
1	98.2 \pm 5.1
5	95.6 \pm 4.8
10	91.3 \pm 6.2
25	78.4 \pm 7.1
50	55.9 \pm 8.5

Experimental Protocols

Protocol 1: Live-Cell Staining with Pigment Red 81:2

This protocol details the steps for staining adherent cells in a 35 mm imaging dish.

- **Cell Seeding:** The day before staining, seed HeLa cells onto a 35 mm glass-bottom imaging dish at a density that will result in 60-70% confluency on the day of the experiment.
- **Staining Solution Preparation:** On the day of the experiment, prepare a working solution of **Pigment Red 81:2** by diluting the 5 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 5-10 μ M.
- **Cell Staining:** Aspirate the existing medium from the cells and gently wash once with pre-warmed PBS. Add the **Pigment Red 81:2** working solution to the cells.
- **Incubation:** Incubate the cells for 15-30 minutes in a cell culture incubator (37°C, 5% CO₂).
- **Washing:** Aspirate the staining solution and wash the cells twice with pre-warmed complete medium or a suitable live-cell imaging buffer to remove unbound dye^{[5][10]}.
- **Counterstaining (Optional):** For nuclear visualization, add Hoechst 33342 at a final concentration of 1 μ g/mL to the final wash medium and incubate for 5-10 minutes.
- **Imaging:** Replace the wash medium with fresh, pre-warmed imaging buffer. The cells are now ready for imaging.

Protocol 2: Cytotoxicity Assessment by MTT Assay

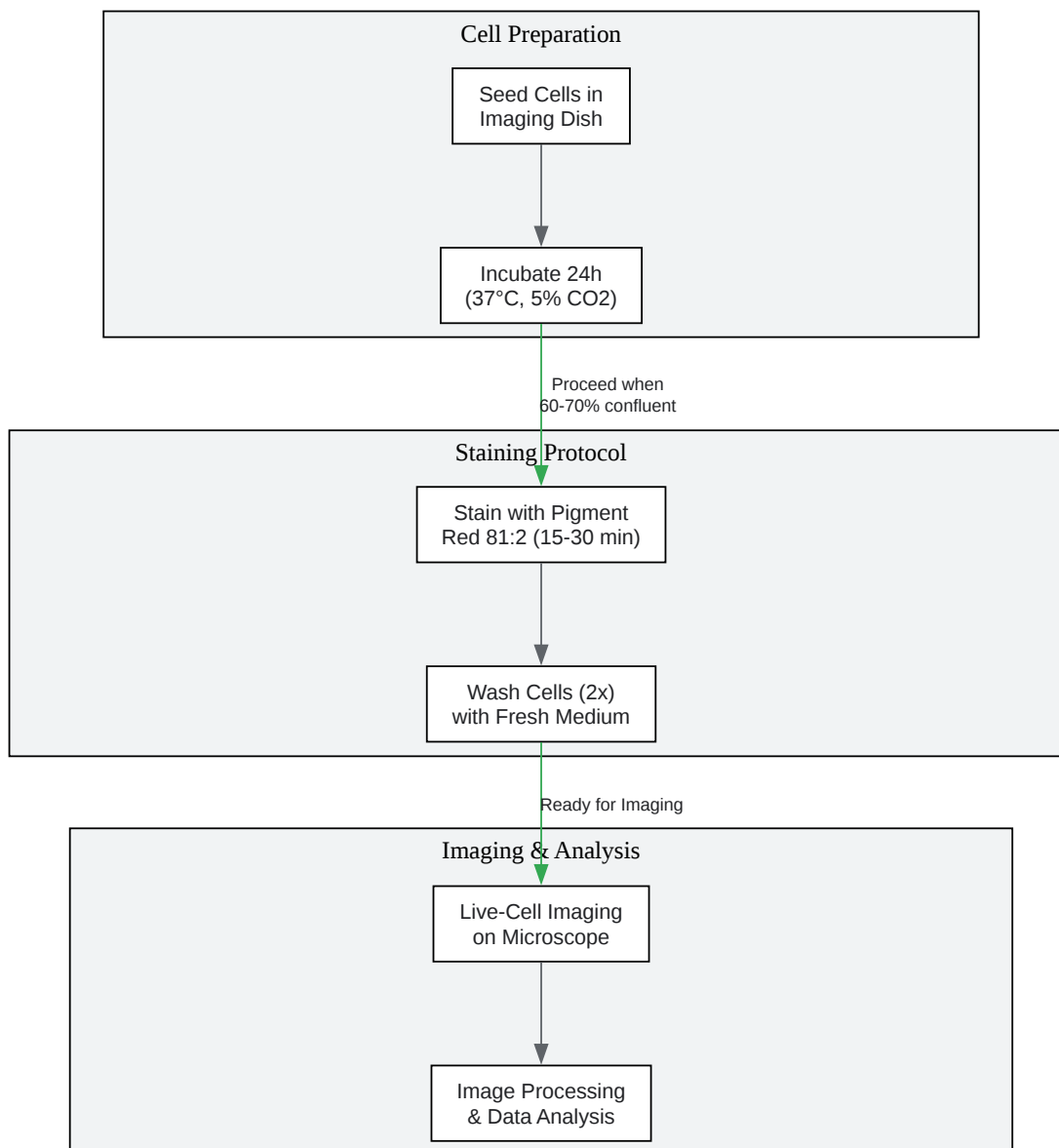
This protocol is used to determine the effect of **Pigment Red 81:2** on cell viability^{[11][12]}.

- **Cell Seeding:** Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium. Incubate for 24 hours.
- **Compound Addition:** Prepare serial dilutions of **Pigment Red 81:2** in complete medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

- **MTT Addition:** Add 10 μ L of the 5 mg/mL MTT reagent to each well.
- **Incubate for Formazan Production:** Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
- **Solubilization:** Carefully aspirate the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Experimental Workflow Diagram

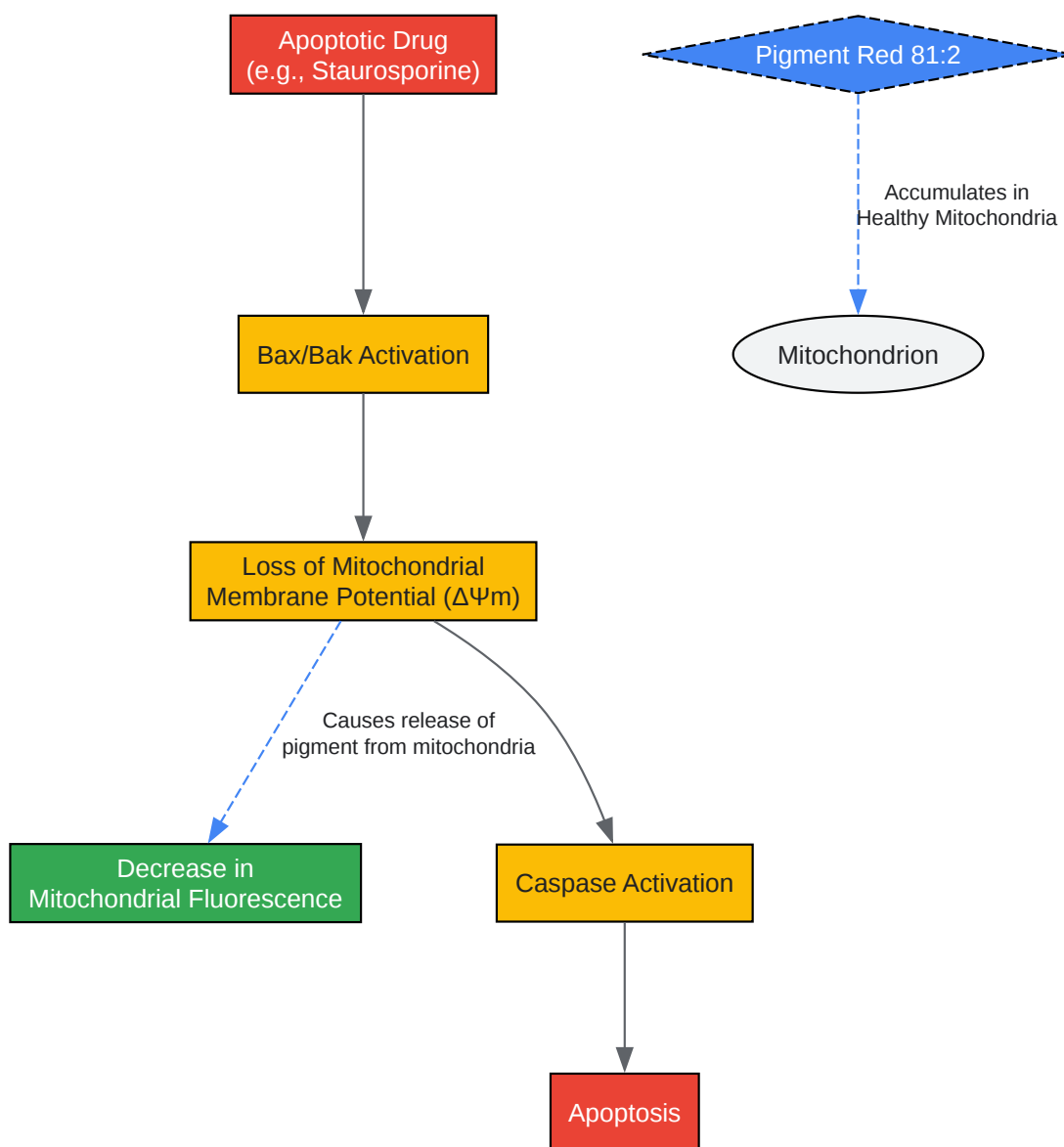


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Caption: Workflow for live-cell imaging with **Pigment Red 81:2**.

Hypothetical Signaling Pathway Investigation

This diagram illustrates a hypothetical experiment where **Pigment Red 81:2** is used as a mitochondrial membrane potential sensor to study drug-induced apoptosis.



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Caption: Proposed mechanism for monitoring apoptosis with **Pigment Red 81:2**.

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